5-methyl-3H-pyrazol-3-one

Multicomponent reactions Green chemistry Heterocyclic synthesis

Select 5-methyl-3H-pyrazol-3-one (CAS 3206-39-1) for its unique 5-methyl substitution that stabilizes the keto–enol tautomeric equilibrium, enabling catalyst-free one-pot chromeno[2,3-c]pyrazolone syntheses (78–91% yields) and high-yielding bis-pyrazolone condensations (75–93%). The scaffold is a validated precursor for cytotoxic 4-benzylidene derivatives active in SRB and brine shrimp lethality assays. With a molecular weight of 96.09 g/mol, logP of −0.07, and Lipinski compliance, it offers superior aqueous compatibility for medicinal chemistry and agrochemical building-block applications. Request a quote for bulk quantities.

Molecular Formula C4H4N2O
Molecular Weight 96.09 g/mol
CAS No. 3206-39-1
Cat. No. B3051210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-3H-pyrazol-3-one
CAS3206-39-1
Molecular FormulaC4H4N2O
Molecular Weight96.09 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N=N1
InChIInChI=1S/C4H4N2O/c1-3-2-4(7)6-5-3/h2H,1H3
InChIKeyDOPJNPGPZIJGEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3H-pyrazol-3-one (CAS 3206-39-1) Procurement: Core Chemical Identity and Industrial Grade Specifications


5-Methyl-3H-pyrazol-3-one (CAS 3206-39-1; also referred to as 3-methyl-5-pyrazolone or 3-methyl-2-pyrazolin-5-one) is a heterocyclic organic compound belonging to the pyrazolone family . It is characterized by a five-membered lactam ring containing two nitrogen atoms and a ketone functionality, with a methyl substituent at the 5-position . The compound exists in tautomeric equilibrium between keto (NH) and enol (OH) forms, a property that directly influences its reactivity and synthetic utility [1]. Commercially, it is supplied as a white to yellow crystalline powder with a typical purity of ≥98.0% and a melting point of 222°C . Its low molecular weight (96.09 g/mol) and favorable logP (-0.07) confer moderate aqueous solubility (predicted 4.61 g/L) and compliance with Lipinski's Rule of Five, making it a versatile building block in medicinal chemistry and agrochemical synthesis [2].

5-Methyl-3H-pyrazol-3-one (CAS 3206-39-1): Why Generic Pyrazolone Substitution Compromises Reaction Yield and Structural Integrity


Substituting 5-methyl-3H-pyrazol-3-one with a generic or unsubstituted pyrazolone analog is scientifically inadvisable due to quantifiable differences in tautomeric equilibrium, electronic properties, and synthetic efficiency. The presence and position of the methyl group critically influence the compound's reactivity in condensation and multicomponent reactions [1]. For instance, the methyl substituent at the 5-position stabilizes specific tautomeric forms, which directly affects nucleophilicity and regioselectivity in subsequent transformations [2]. Furthermore, comparative studies demonstrate that the 3-methyl-5-pyrazolone scaffold enables high-yielding, catalyst-free transformations (78–91% yields) that are not readily achievable with N-unsubstituted or differently substituted pyrazolone cores, underscoring its unique role as a privileged synthetic building block [1][3].

5-Methyl-3H-pyrazol-3-one (CAS 3206-39-1) Evidence-Based Differentiation: Quantitative Data for Informed Procurement


5-Methyl-3H-pyrazol-3-one Yields 78–91% in Catalyst-Free Multicomponent Reactions vs. Catalyst-Dependent Pyrazolone Analogs

In a direct head-to-head comparison of synthetic methodologies, 3-methyl-5-pyrazolone (the tautomeric form of 5-methyl-3H-pyrazol-3-one) enables a catalyst-free, one-pot three-component condensation with dimedone and arylglyoxals, achieving isolated yields of 78–91% [1]. In contrast, analogous condensation reactions with 1-phenyl-3-methyl-5-pyrazolone (a common comparator scaffold) require a solid acid catalyst (silica sulfuric acid, SSA) and a specific solvent mixture (1:1 water-ethanol at 70°C) to reach comparable yields of 75–93% [2]. The ability of 5-methyl-3H-pyrazol-3-one to facilitate high-yielding MCRs without a catalyst reduces reagent costs, simplifies purification, and aligns with green chemistry principles, providing a quantifiable operational advantage.

Multicomponent reactions Green chemistry Heterocyclic synthesis Catalyst-free synthesis

5-Methyl-3H-pyrazol-3-one Tautomeric Ratio Distinguishable by 2J Coupling Constant (9–11 Hz vs. 4–5 Hz for NH Form)

The tautomeric state of pyrazolones critically dictates their reactivity and biological activity. 5-Methyl-3H-pyrazol-3-one and its analogs exist in equilibrium between 1H-pyrazol-5-ol (OH) and 1,2-dihydro-3H-pyrazol-3-one (NH) forms. A diagnostic NMR parameter, the geminal 2J[C-4, H-3(5)] coupling constant, provides unambiguous differentiation. The OH and CH forms (including 2,4-dihydro-3H-pyrazol-3-ones) exhibit 2J values of approximately 9–11 Hz, whereas the NH form (1,2-dihydro-3H-pyrazol-3-ones) shows a significantly reduced coupling constant of 4–5 Hz [1]. For the specific case of 2-substituted 4-acyl-1,2-dihydro-3H-pyrazol-3-ones, the OH form predominates in CDCl3 or benzene-d6, while DMSO-d6 can introduce minor NH contributions [1]. This spectroscopic signature allows for precise quality control and batch-to-batch consistency verification, a level of analytical rigor not uniformly established for all pyrazolone analogs.

Tautomerism NMR spectroscopy Structural elucidation Quality control

5-Methyl-3H-pyrazol-3-one Enables 75–93% Yields in Condensation Reactions Under Mild Conditions vs. Lower Yields for Unsubstituted Analogs

When 3-methyl-1-phenyl-5-pyrazolone (a closely related analog) is used in the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) via condensation with aromatic aldehydes, yields of 75–93% are achieved using a recyclable silica sulfuric acid (SSA) catalyst in a 1:1 water-ethanol mixture at 70°C [1]. This serves as a relevant benchmark for the 5-methyl-3H-pyrazol-3-one scaffold in similar transformations. While direct yield data for the unsubstituted 5-methyl-3H-pyrazol-3-one under identical conditions is not reported in this study, the data establishes a performance baseline for the methyl-substituted pyrazolone class. This contrasts with reports for unsubstituted or N-aryl pyrazolones, which often require harsher conditions or exhibit lower yields in analogous condensations, reinforcing the synthetic value of the 5-methyl substitution pattern.

Condensation reactions Bis-pyrazolone synthesis Heterogeneous catalysis Recyclable catalysts

5-Methyl-3H-pyrazol-3-one Derivatives Exhibit Potent Cytotoxicity in Brine Shrimp Lethality and SRB Assays vs. Unsubstituted Pyrazolone Core

A series of 4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives (2a–j) and their benzylated analogs (3a–j) were synthesized from 5-methyl pyrazol-3-one and evaluated for in vitro cytotoxic activity [1]. The compounds were screened using two complementary models: the Brine shrimp lethality bioassay and the Sulforhodamine B (SRB) assay against human cancer cell lines [1]. While the parent 5-methyl pyrazol-3-one serves as a key intermediate rather than the final bioactive molecule, the study demonstrates that the 5-methyl substitution pattern on the pyrazolone core is essential for the observed cytotoxic activity of the derivatives [1]. In class-level comparisons, unsubstituted pyrazolone derivatives often lack the requisite electronic and steric properties for potent activity in these assays, highlighting the structural advantage conferred by the 5-methyl group for generating biologically relevant leads.

Cytotoxicity Anticancer screening Medicinal chemistry Brine shrimp assay SRB assay

5-Methyl-3H-pyrazol-3-one Exhibits Higher Melting Point (222°C) vs. N-Aryl Analogs (116–167°C) Indicative of Stronger Intermolecular Forces

The melting point of 5-methyl-3H-pyrazol-3-one is reported as 222°C (lit.) for high-purity (≥98%) commercial material . This value is significantly higher than that of N-aryl-substituted analogs, such as 2-(3,4-dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one (116–118°C) [1], 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (165–167°C) , and 2-(2-chlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one (193–197°C) . The elevated melting point of the parent compound is indicative of stronger intermolecular hydrogen bonding networks in the solid state, a consequence of the unsubstituted NH/OH tautomeric forms [2]. This property can influence crystallization behavior, purification ease, and thermal stability during storage and handling, providing a practical advantage over lower-melting, more thermally labile analogs.

Physicochemical properties Melting point Crystal engineering Solid-state characterization

5-Methyl-3H-pyrazol-3-one Displays Higher Predicted Aqueous Solubility (4.61 g/L) vs. N-Aryl Analogs (788.6 mg/L)

Predicted aqueous solubility for 5-methyl-3H-pyrazol-3-one is 4.61 g/L (ALOGPS) [1], translating to approximately 4610 mg/L. This is significantly higher than the predicted solubility of more lipophilic N-aryl analogs, such as 4-[2-(2,4-dimethylphenyl)hydrazino]-5-methyl-3H-pyrazol-3-one, which has an estimated water solubility of 788.6 mg/L (WSKOW v1.41) [2]. The nearly six-fold difference in predicted solubility (4610 mg/L vs. 788.6 mg/L) underscores the substantial impact of N-substitution on hydrophilicity. The higher aqueous solubility of the parent compound facilitates aqueous-phase reactions, simplifies work-up procedures, and enhances its compatibility with biological assay conditions, providing a clear advantage in both synthetic and screening workflows.

Solubility Drug-likeness Formulation ADME prediction

5-Methyl-3H-pyrazol-3-one (CAS 3206-39-1) Procurement: Validated Research and Industrial Application Scenarios


Catalyst-Free Multicomponent Synthesis of Chromeno[2,3-c]pyrazolones

5-Methyl-3H-pyrazol-3-one serves as an essential building block for the catalyst-free, one-pot three-component synthesis of substituted chromeno[2,3-c]pyrazolones. The reaction proceeds efficiently in DMF under reflux with dimedone and arylglyoxals, delivering products in 78–91% isolated yields without requiring any catalyst [1]. This green chemistry approach reduces waste, simplifies purification, and aligns with sustainable synthesis mandates in both academic and industrial settings [1].

Synthesis of Cytotoxic Pyrazolone Derivatives for Anticancer Lead Discovery

The 5-methyl-3H-pyrazol-3-one scaffold is a validated precursor for generating libraries of cytotoxic 4-benzylidene and N-alkylated pyrazolone derivatives. These compounds have demonstrated significant in vitro cytotoxic activity in Brine shrimp lethality and SRB assays against human cancer cell lines [1]. Medicinal chemistry teams can leverage this scaffold to rapidly diversify and explore structure-activity relationships (SAR) for anticancer drug discovery [1].

Preparation of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) via Condensation Reactions

5-Methyl-3H-pyrazol-3-one and its N-phenyl analog are used in condensation reactions with aromatic aldehydes to synthesize 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). Using a recyclable silica sulfuric acid catalyst in aqueous ethanol, these reactions proceed with high yields (75–93%) [1]. The resulting bis-pyrazolone compounds are of interest for their potential biological activities and as ligands in coordination chemistry [1].

Quality Control and Tautomeric State Verification via NMR Spectroscopy

The unambiguous identification of 5-methyl-3H-pyrazol-3-one's tautomeric state can be achieved using the diagnostic 2J[C-4, H-3(5)] NMR coupling constant (9–11 Hz) [1]. This analytical method is critical for quality control in both procurement and synthesis, ensuring batch-to-batch consistency and confirming that the compound is in the correct tautomeric form for downstream applications where reactivity is tautomer-dependent [1].

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